

# Application Notes and Protocols: Deprotonation of Ketones Using LiHMDS to Form Enolates

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## Compound of Interest

Compound Name: *Lithium bis-trimethylsilyl amide*

Cat. No.: *B15339523*

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## Introduction

The deprotonation of ketones to form enolates is a cornerstone of modern organic synthesis, enabling a vast array of carbon-carbon bond-forming reactions. Lithium bis(trimethylsilyl)amide (LiHMDS) has emerged as a preeminent reagent for this transformation due to its strong basicity, high steric hindrance, and non-nucleophilic nature. These properties allow for the efficient and selective generation of enolates, which are crucial intermediates in the synthesis of complex molecules, including active pharmaceutical ingredients. This document provides detailed application notes and experimental protocols for the use of LiHMDS in ketone deprotonation.

## Advantages of LiHMDS for Enolate Formation

LiHMDS offers several distinct advantages over other strong bases, such as lithium diisopropylamide (LDA):

- **Steric Hindrance:** The two bulky trimethylsilyl groups surrounding the nitrogen atom prevent the amide from acting as a nucleophile, thereby minimizing side reactions such as addition to the carbonyl group.<sup>[1][2]</sup>
- **High Selectivity:** The steric bulk of LiHMDS allows for the selective deprotonation of the less sterically hindered  $\alpha$ -proton, leading to the formation of the kinetic enolate under appropriate

conditions.[3]

- Favorable pKa: The conjugate acid of LiHMDS, hexamethyldisilazane (HMDS), has a pKa of approximately 26-30, making LiHMDS a sufficiently strong base to deprotonate a wide range of ketones (typical  $\alpha$ -proton pKa ~19-20).[4][5]
- Commercial Availability and Stability: LiHMDS is commercially available as a solid or in solution and is generally more stable than LDA.[6]

## Mechanism of Deprotonation: Kinetic vs. Thermodynamic Control

The regioselectivity of ketone deprotonation can be precisely controlled to favor either the kinetic or the thermodynamic enolate.

- Kinetic Enolate: Formed by the rapid and irreversible removal of the most accessible (least sterically hindered)  $\alpha$ -proton. This is typically achieved at low temperatures (e.g., -78 °C) using a strong, sterically hindered base like LiHMDS. The kinetic enolate is the less substituted and generally less stable of the two possible enolates.[3]
- Thermodynamic Enolate: The more substituted and more stable enolate, formed under conditions that allow for equilibration. This is favored by using a slight excess of the ketone, a weaker base, or higher reaction temperatures, which allows the initially formed kinetic enolate to isomerize to the more stable thermodynamic form.[3]

The choice of solvent also plays a critical role in the selectivity of the deprotonation, influencing the aggregation state (monomer, dimer, etc.) of LiHMDS and the transition state of the reaction.[7][8]

## Data Presentation

### Table 1: pKa Values of Common Ketones

Ketone	Structure	pKa
Acetone	$\text{CH}_3\text{COCH}_3$	~19-20[9][10]
Cyclohexanone	$\text{c}-(\text{CH}_2)_5\text{CO}$	~18
2-Methylcyclohexanone	$\text{CH}_3(\text{C}_6\text{H}_9)\text{O}$	~18
Acetophenone	$\text{C}_6\text{H}_5\text{COCH}_3$	~19
1,3-Diketones (e.g., Acetylacetone)	$\text{CH}_3\text{COCH}_2\text{COCH}_3$	~9[10]

**Table 2: Regioselectivity of 2-Methylcyclohexanone Deprotonation**

Base	Solvent	Temperature (°C)	Kinetic:Thermodynamic Ratio
LiHMDS	THF	-78	>98:2
LiHMDS	THF/HMPA	-78	<2:98
LDA	THF	-78	98:2[11]
NaH	THF	25	10:90[11]

**Table 3: E/Z Selectivity of Acyclic Ketone Deprotonation with LiHMDS**

Ketone	Solvent	Temperature (°C)	E:Z Ratio
3-Pentanone	$\text{Et}_3\text{N}$ /Toluene	-78	140:1[12]
3-Pentanone	THF	-78	1:4[12]
1-Phenyl-2-butanone	$\text{Et}_3\text{N}$ /Toluene	-78	3.5:1[12]
1-Phenyl-2-butanone	THF	-78	1:>100[12]

## Experimental Protocols

Safety Precautions: LiHMDS is a flammable and corrosive reagent that reacts violently with water. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves, must be worn.

## Protocol 1: General Procedure for Kinetic Enolate Formation and Trapping

This protocol describes the formation of the kinetic enolate of an unsymmetrical ketone and its subsequent trapping as a silyl enol ether.

Materials:

- Ketone (e.g., 2-methylcyclohexanone)
- Anhydrous tetrahydrofuran (THF)
- LiHMDS (1.0 M solution in THF)
- Trimethylsilyl chloride (TMSCl)
- Anhydrous triethylamine ( $\text{Et}_3\text{N}$ )
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Pentane

Procedure:

- Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum, add the ketone (1.0 equiv) and anhydrous THF under an argon atmosphere.
- Cooling: Cool the solution to  $-78\text{ }^{\circ}\text{C}$  using a dry ice/acetone bath.

- Deprotonation: Slowly add LiHMDS (1.1 equiv, 1.0 M solution in THF) dropwise to the stirred ketone solution, maintaining the internal temperature below -70 °C.
- Enolate Formation: Stir the reaction mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.
- Trapping: In a separate flame-dried flask, prepare a solution of TMSCl (1.2 equiv) and triethylamine (1.5 equiv) in anhydrous THF. Add this solution dropwise to the enolate solution at -78 °C.
- Warming and Quenching: After the addition is complete, allow the reaction mixture to warm to room temperature over 1-2 hours. Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
- Workup: Transfer the mixture to a separatory funnel and extract with pentane. Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude silyl enol ether.
- Purification: Purify the product by distillation or column chromatography.

## Protocol 2: General Procedure for Thermodynamic Enolate Formation

This protocol describes the formation of the thermodynamic enolate through equilibration.

Materials:

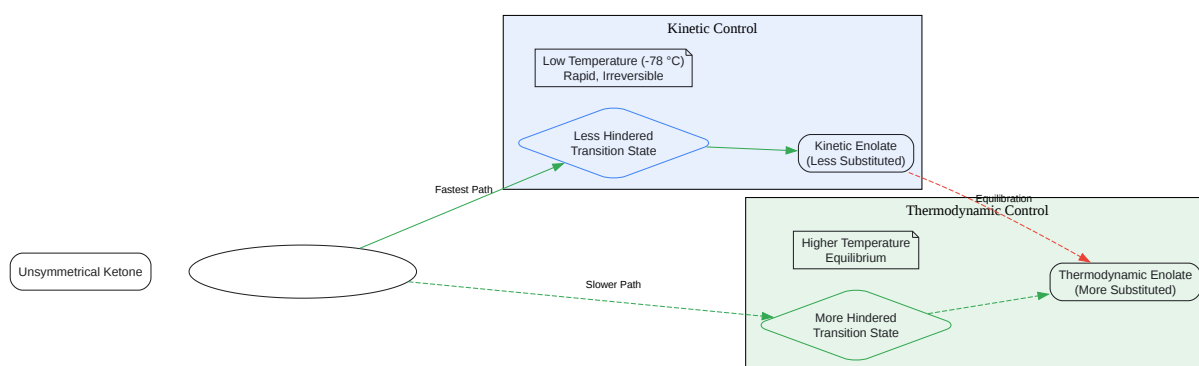
- Ketone (e.g., 2-methylcyclohexanone)
- Anhydrous tetrahydrofuran (THF)
- LiHMDS (0.95 equiv, 1.0 M solution in THF)
- Electrophile (e.g., benzyl bromide)

- Saturated aqueous ammonium chloride solution
- Diethyl ether
- Brine
- Anhydrous magnesium sulfate

#### Procedure:

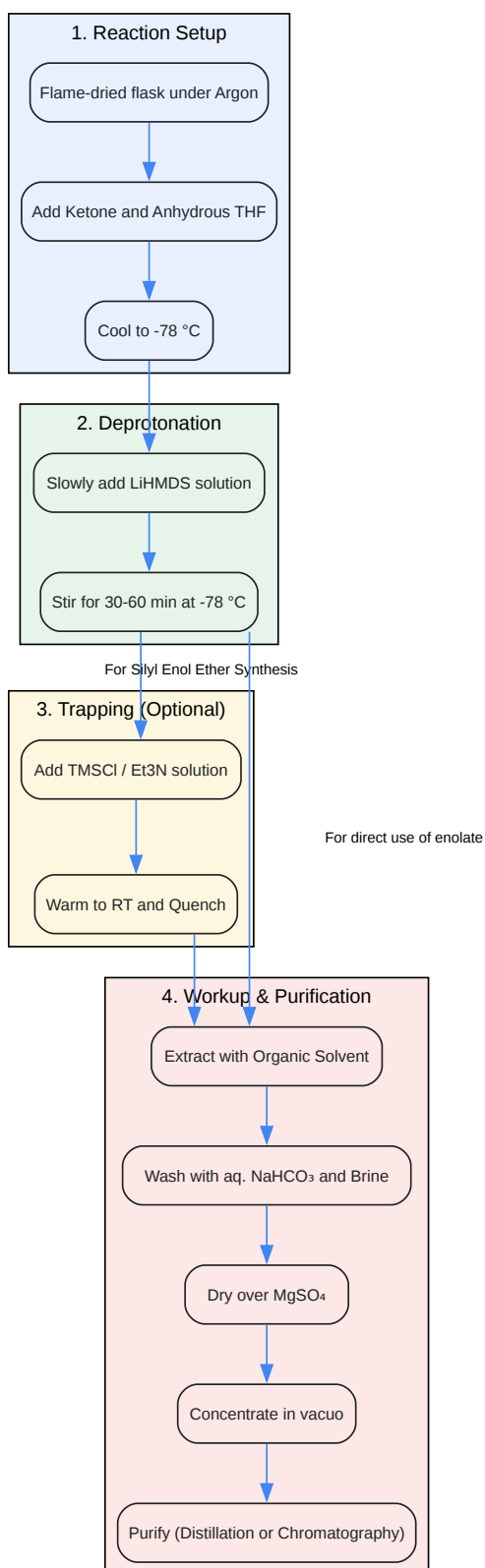
- **Reaction Setup:** To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum, add the ketone (1.0 equiv) and anhydrous THF under an argon atmosphere.
- **Deprotonation:** Cool the solution to 0 °C and add LiHMDS (0.95 equiv) dropwise.
- **Equilibration:** Stir the reaction mixture at room temperature for 2-4 hours to allow for equilibration to the thermodynamic enolate.
- **Reaction with Electrophile:** Cool the solution to the desired reaction temperature (e.g., 0 °C or -78 °C) and add the electrophile (1.1 equiv) dropwise.
- **Reaction Completion:** Stir the reaction until completion, as monitored by thin-layer chromatography (TLC).
- **Quenching and Workup:** Quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether. Wash the combined organic layers with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- **Purification:** Purify the product by column chromatography.

## Visualizations



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Caption: Kinetic vs. Thermodynamic Enolate Formation.



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Caption: General Experimental Workflow for Enolate Formation.



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